molecular formula C14H21F3N4O5S B2822808 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-56-7

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2822808
CAS No.: 2097868-56-7
M. Wt: 414.4
InChI Key: QZQUAGUKGPECBY-UHFFFAOYSA-N
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Description

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H21F3N4O5S and its molecular weight is 414.4. The purity is usually 95%.
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Biological Activity

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097868-56-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C14H21F3N4O5SC_{14}H_{21}F_{3}N_{4}O_{5}S, with a molecular weight of 414.40 g/mol. The structure features a morpholine ring and a piperidine moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2097868-56-7
Molecular FormulaC14H21F3N4O5S
Molecular Weight414.40 g/mol

Research indicates that compounds containing morpholine and piperidine structures often exhibit diverse biological activities. The specific mechanisms of action for this compound are still under investigation; however, it is hypothesized to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes linked to disease processes, potentially impacting metabolic pathways.
  • Receptor Modulation : The presence of the morpholine and piperidine groups may allow for modulation of neurotransmitter receptors, which can influence neurological functions.

Anticancer Properties

Recent studies have suggested that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. While specific data on this compound is limited, it is essential to explore its analogs for insights into potential anticancer activity.

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial effects against various pathogens. This aspect warrants further exploration to determine if this compound possesses similar properties.

Case Studies

  • Case Study on Analogous Compounds : A study investigating morpholine derivatives demonstrated significant inhibitory effects on cancer cell lines. For instance, the compound 1-(morpholine-4-sulfonyl)-piperidin derivatives showed promising results in reducing cell viability in vitro.
    • Findings : The study reported IC50 values indicating effective concentration ranges for inducing cytotoxicity in cancer cells.
  • Pharmacokinetics : Another relevant study assessed the pharmacokinetic profiles of related compounds, revealing favorable absorption and distribution characteristics that could be extrapolated to predict the behavior of our compound in biological systems.
Study FocusFindings
Anticancer ActivitySignificant cell viability reduction
PharmacokineticsFavorable absorption and distribution

Properties

IUPAC Name

1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O5S/c15-14(16,17)10-21-12(22)9-20(13(21)23)11-1-3-18(4-2-11)27(24,25)19-5-7-26-8-6-19/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQUAGUKGPECBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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